4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
Description
4-Butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a sulfonamide-containing benzamide derivative characterized by a 4-butoxy-substituted benzoyl group linked to a phenylsulfonyl-piperidine scaffold. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and aryl-piperidine motifs are pharmacologically relevant .
Properties
IUPAC Name |
4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-2-3-19-34-24-13-9-21(10-14-24)27(31)29-23-11-15-25(16-12-23)35(32,33)30-18-5-4-8-26(30)22-7-6-17-28-20-22/h6-7,9-17,20,26H,2-5,8,18-19H2,1H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSJYAQIBBTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide involves multiple steps. The synthetic route typically includes the reaction of 4-butoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenylamine under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide exhibit potential anticancer properties. The inhibition of specific kinases involved in cancer pathways is a significant focus. For instance, compounds that inhibit c-KIT kinase have shown promise in treating gastrointestinal stromal tumors (GIST) and other malignancies related to c-KIT mutations .
Antimicrobial Properties
Studies have demonstrated that certain derivatives of sulfonamide compounds can exhibit antimicrobial activity. The compound's structural features suggest it may inhibit microbial growth, particularly against resistant strains of bacteria. In silico studies have also indicated favorable oral bioavailability and low toxicity profiles for these types of compounds, making them suitable candidates for further development as antimicrobial agents .
Neurological Disorders
The compound's structural analogs have been investigated for their effects on central nervous system disorders. Inhibition of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 has been linked to improvements in metabolic syndrome and cognitive impairments associated with conditions like Alzheimer’s disease . This suggests a potential application in treating neurodegenerative diseases.
Case Studies
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
The piperidine ring’s 2-position substituent significantly influences electronic and steric properties:
Key Findings :
Substituent Variations on the Benzamide Moiety
The benzamide’s para-substituent modulates electronic effects and solubility:
Key Findings :
- Analog 3’s morpholine-sulfonyl substituent introduces a polar, hydrogen-bond-accepting group, which may improve solubility but reduce blood-brain barrier penetration .
Sulfonyl-Linked Modifications
Variations in the sulfonyl-linked phenyl group impact steric and electronic profiles:
| Compound Name | Sulfonyl-Linked Group | Molecular Formula |
|---|---|---|
| Target Compound | Phenyl | C₂₇H₃₀N₃O₅S‡ |
| N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide (Analog 4) | 4-pyrrolidine-sulfonyl | C₂₇H₃₀N₄O₅S₂ |
| 4-{4-[(S)-(4'-Chlorobiphenyl-2-yl)(hydroxy)methyl]piperidin-1-yl}-N-[(4-{[(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Analog 5) | Complex biphenyl-morpholine | C₄₈H₄₇ClF₃N₅O₇S₃ |
Research Implications
- The target compound’s pyridin-3-yl and 4-butoxy groups position it as a versatile lead for optimizing both binding affinity and pharmacokinetic properties.
- Further comparative studies should explore enzymatic inhibition profiles (e.g., kinase or protease targets) to validate structure-activity relationships .
*Molecular weight estimated based on structural similarity to analogs. ‡Molecular formula inferred from substituent analysis. †Molecular weight calculated from SMILES string in .
Q & A
Q. What are the key synthetic steps for preparing 4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the piperidine-pyridine core via coupling reactions, often using transition-metal catalysts (e.g., Pd-mediated cross-coupling) .
- Step 2: Sulfonylation of the phenyl ring using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 3: Introduction of the butoxybenzamide moiety via amide coupling (e.g., EDC/HOBt or DCC as activating agents) .
- Purification: Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) are standard .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions and stereochemistry (e.g., pyridine protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C27H30N3O4S: 516.1921) .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
- HPLC: Assesses purity (>95% by reverse-phase C18 column) .
Advanced Research Questions
Q. How can reaction conditions be optimized for sulfonylation in complex intermediates?
- Solvent Choice: Anhydrous dichloromethane or THF minimizes hydrolysis of sulfonyl chlorides .
- Temperature Control: Reactions performed at 0–5°C reduce side reactions (e.g., over-sulfonylation) .
- Catalysis: Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation yields by 15–20% .
- Monitoring: TLC (silica, hexane:ethyl acetate 3:1) tracks reaction progress; Rf ~0.5 for sulfonylated intermediates .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay Validation: Ensure consistent cell lines (e.g., HepG2 vs. HEK293 may show divergent IC50 values) and control for batch-to-batch compound purity .
- Structural Confirmation: Re-analyze disputed batches via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemical confirmation) .
- Meta-Analysis: Compare data with structurally similar compounds (e.g., sulfonamide analogs in ) to identify trends in activity .
Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?
- Core Modifications: Replace the pyridine ring with pyrimidine or quinoline to assess electronic effects .
- Substituent Variation: Alter the butoxy chain length (e.g., ethoxy vs. pentoxy) to study lipophilicity impacts on membrane permeability .
- Bioisosteric Replacement: Substitute the sulfonyl group with phosphonate or carbonyl to evaluate binding affinity changes .
- Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility data?
- Method Standardization: Compare solubility measurements using identical solvents (e.g., DMSO vs. PBS) and temperatures (25°C vs. 37°C) .
- Purity Verification: Impurities >5% can skew results; re-test batches via HPLC-MS .
- Cohort Studies: Collaborate with independent labs to validate data under controlled conditions .
Methodological Tables
Table 1: Key Reaction Conditions for Sulfonylation Step
| Parameter | Optimal Value | Suboptimal Alternatives | Reference |
|---|---|---|---|
| Solvent | Anhydrous DCM | THF (lower yield) | |
| Temperature | 0–5°C | Room temperature | |
| Catalyst | DMAP (10 mol%) | None (40% yield drop) | |
| Reaction Time | 4–6 hours | >12 hours (degradation) |
Table 2: Common Analytical Benchmarks
| Technique | Target Metric | Acceptable Range | Reference |
|---|---|---|---|
| 1H NMR | Purity | ≥95% | |
| HRMS | Mass Accuracy | <5 ppm | |
| HPLC | Retention Time | 12.3 ± 0.5 min |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
